3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS number and properties
3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS number and properties
CAS Number: 4509-11-9
Synonyms: 3,4-Epoxysulfolane
Introduction
3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a versatile bifunctional molecule that incorporates both a rigid sulfolane ring and a reactive epoxide moiety. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the preparation of complex molecules for research in medicinal chemistry and materials science. The sulfone group imparts polarity and thermal stability, while the epoxide ring serves as a key electrophilic site for various nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities with stereochemical control. This guide provides an in-depth overview of the properties, synthesis, and applications of this important chemical intermediate.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4509-11-9 | [1][2][3] |
| Molecular Formula | C₄H₆O₃S | [3] |
| Molecular Weight | 134.15 g/mol | [3] |
| Melting Point | 145-150 °C (lit.) | [3] |
| Boiling Point | 113 °C (estimate) | [3] |
| Density | 1.272 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4661 (estimate) | [3] |
Synthesis and Experimental Protocols
The synthesis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide typically involves the epoxidation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). A common method utilizes hydrogen peroxide as the oxidant in the presence of a nitrile, such as benzonitrile, in an alcoholic solvent like methanol. The reaction is performed under basic conditions to facilitate the formation of the peroxyimidic acid intermediate, which is the active epoxidizing agent.
Representative Synthesis Protocol
The following is a representative experimental protocol based on literature descriptions for the synthesis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide from 3-sulfolene.
Materials:
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3-Sulfolene
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Hydrogen peroxide (30-60% aqueous solution)
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Benzonitrile
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Methanol
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Potassium hydroxide (or other suitable base)
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Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 3-sulfolene and benzonitrile in methanol, cooled in an ice-water bath, slowly add hydrogen peroxide.
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Adjust the pH of the reaction mixture to 8-9 by the dropwise addition of a methanolic potassium hydroxide solution.
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Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane.
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Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 3,4-Epoxytetrahydrothiophene-1,1-dioxide by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chemical Reactivity and Applications
The primary reactivity of 3,4-Epoxytetrahydrothiophene-1,1-dioxide is centered around the nucleophilic ring-opening of the epoxide. This reaction allows for the stereospecific introduction of a wide range of nucleophiles, leading to the formation of trans-3,4-disubstituted tetrahydrothiophene-1,1-dioxides. This reactivity is of significant interest in the synthesis of complex molecules, including those with potential biological activity.
Aminolysis: Synthesis of Sulfolane-Based Amino Alcohols
A key application of 3,4-Epoxytetrahydrothiophene-1,1-dioxide is its reaction with amines (aminolysis) to produce sulfolane-based amino alcohols.[4] These products are valuable intermediates in drug discovery, as the sulfolane moiety can act as a polar, metabolically stable scaffold, while the amino and alcohol functionalities provide points for further chemical modification.
The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack can be influenced by the reaction conditions and the nature of the amine.
Caption: Synthetic pathway of 3,4-Epoxytetrahydrothiophene-1,1-dioxide and its subsequent aminolysis.
Applications in Drug Development and Natural Product Synthesis
3,4-Epoxytetrahydrothiophene-1,1-dioxide serves as a versatile building block for the synthesis of a variety of complex organic molecules. Its utility has been demonstrated in the preparation of sulfolene derivatives and acyclic polyenes, which are important intermediates in natural product synthesis.[2]
Spectroscopic Characterization
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 3,4-Epoxytetrahydrothiophene-1,1-dioxide is limited. However, the expected spectral features can be predicted based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons adjacent to the sulfone group and the methine protons of the epoxide ring. The chemical shifts and coupling patterns would be characteristic of the rigid, bicyclic structure.
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¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbon environments: the methylene carbons bonded to the sulfone group and the methine carbons of the epoxide ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Additionally, bands corresponding to the C-O stretching of the epoxide ring are expected around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the epoxide ring.
Safety and Handling
3,4-Epoxytetrahydrothiophene-1,1-dioxide is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[2]
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Storage: Store in a tightly closed container in a dry and well-ventilated place. It is a combustible solid.[2]
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In case of exposure:
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Skin contact: Wash off immediately with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person into fresh air.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
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Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
3,4-Epoxytetrahydrothiophene-1,1-dioxide is a valuable and versatile synthetic intermediate. Its rigid sulfolane backbone and reactive epoxide ring provide a powerful platform for the construction of complex and stereochemically defined molecules. Its application in the synthesis of functionalized sulfolane derivatives highlights its importance for researchers in medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this compound.
